3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H12N2O/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7,9H2 |
InChI Key |
AEQUACOFJYWKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile typically involves the reaction of 3,4-dihydroquinoline with a suitable nitrile compound under specific reaction conditions. One common method involves the use of homophthalic anhydride and an imine in the presence of a solvent such as toluene . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound could be explored for its pharmacological activities.
Industry: The compound can be used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may disrupt biological membrane systems, leading to the inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with analogs sharing the β-ketonitrile motif or heterocyclic cores:
Table 1: Key Structural Features and Molecular Data
| Compound Name | CAS Number | Core Structure | Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| 3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile | Not Provided | 3,4-Dihydroquinoline | β-Ketonitrile | C₁₂H₁₁N₂O | 215.24 g/mol |
| 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile | 13610-55-4 | Benzoxazolone | β-Ketonitrile | C₁₀H₇N₂O₂ | 203.18 g/mol |
| 3-(7-Fluoro-benzooxazepin-4-yl)-3-oxopropanenitrile | Not Provided | Benzooxazepine (fluorinated) | β-Ketonitrile | C₁₃H₁₂FN₂O₂ | 261.25 g/mol |
| 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile | 90908-89-7 | Pyrrole | β-Ketonitrile | C₇H₆N₂O | 134.14 g/mol |
| 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid | 1018565-99-5 | 3,4-Dihydroquinoline | β-Keto acid | C₁₁H₁₁NO₃ | 217.21 g/mol |
Key Observations :
- Heterocyclic Core: The dihydroquinoline core in the target compound provides aromaticity and planar geometry, contrasting with the non-aromatic benzooxazepine () or smaller pyrrole rings ().
- Functional Groups: Replacing the nitrile group with a carboxylic acid (e.g., 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid, CAS 1018565-99-5) alters solubility and reactivity.
Physicochemical Properties
While direct data for the target compound are sparse, inferences can be made:
- Solubility: Nitriles (e.g., 3-oxo-pyrrole-propanenitrile, ) exhibit lower water solubility compared to carboxylic acids (e.g., 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid, ).
- Stability: The dihydroquinoline core may confer oxidative stability compared to pyrrole derivatives, which are prone to electrophilic substitution.
Biological Activity
3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD).
- Chemical Formula : C₁₂H₁₂N₂O
- Molecular Weight : 200.23648 g/mol
- CAS Number : 4162187
Synthesis
The compound can be synthesized through various methods, including photocatalyzed reactions. For example, the synthesis process involves using different photocatalysts to optimize yield and purity, as detailed in research studies .
3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile exhibits a dual-target inhibition mechanism against cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier (BBB) enhances its therapeutic potential .
Inhibitory Activities
Recent studies have shown that derivatives of this compound demonstrate significant inhibitory effects on AChE and MAO enzymes:
- AChE Inhibition : The compound showed an IC₅₀ value of 0.28 µM against electric eel AChE and 0.34 µM against human AChE.
- MAO Inhibition : It exhibited IC₅₀ values of 2.81 µM for human MAO-B and 0.91 µM for human MAO-A .
Study on Neuroprotective Effects
In a study evaluating the neuroprotective effects of various compounds related to 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile, it was found that the most promising candidate exhibited low cytotoxicity in vitro at concentrations below 12.5 µM and lacked acute toxicity in vivo even at high doses (2500 mg/kg) . This suggests a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the core structure can enhance biological activity. For instance, substituents on the quinoline ring influence the potency of enzyme inhibition, with certain derivatives showing improved efficacy against both ChEs and MAOs .
Summary of Findings
| Biological Activity | IC₅₀ Value (µM) | Target Enzyme |
|---|---|---|
| AChE | 0.28 | Electric eel AChE |
| AChE | 0.34 | Human AChE |
| MAO-B | 2.81 | Human MAO-B |
| MAO-A | 0.91 | Human MAO-A |
Q & A
Q. What are the key synthetic pathways for 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile?
The synthesis typically involves multi-step reactions, including the formation of the dihydroquinoline ring and subsequent introduction of the 3-oxopropanenitrile moiety. For example:
- Step 1 : Formation of the dihydroquinoline scaffold via cyclization reactions, often using substituted anilines and ketones under acidic or basic conditions.
- Step 2 : Coupling the dihydroquinoline intermediate with cyanoacetamide derivatives or acrylonitrile analogs via nucleophilic substitution or condensation reactions .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for confirming structural integrity. High-resolution MS (HRMS) can resolve ambiguities in molecular weight .
Q. How can the reactivity of the nitrile and carbonyl groups in this compound be exploited for further derivatization?
- Nitrile Group : Participates in cycloaddition reactions (e.g., Huisgen azide-alkyne) or nucleophilic additions (e.g., with Grignard reagents) to form tetrazoles or ketones, respectively.
- Carbonyl Group : Reacts with hydrazines or hydroxylamines to generate hydrazones or oximes, which are useful in pharmacophore development. Acidic/basic conditions may also facilitate keto-enol tautomerism, influencing reactivity .
- Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy to track functional group transformations.
Advanced Research Questions
Q. What analytical techniques are suitable for resolving polymorphic forms of this compound?
Polymorphism is critical for understanding bioavailability and stability. Key methods include:
- X-ray Powder Diffraction (XRPD) : Identifies distinct crystalline phases by comparing diffraction patterns (e.g., peak positions at 2θ = 20°, 35°, 45° in Form I vs. Form III) .
- Differential Scanning Calorimetry (DSC) : Detects thermal events (e.g., endotherms at 142°C and 235°C for Form I) to differentiate polymorphs .
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, which impacts storage and formulation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. The nitrile and carbonyl groups may form hydrogen bonds with active-site residues.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding SAR studies .
- Validation : Cross-reference computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .
Q. What strategies mitigate conflicting data in kinetic studies of its hydrolysis?
- Controlled pH Studies : Hydrolysis rates of the nitrile group vary significantly under acidic (fast) vs. neutral (slow) conditions. Use buffer systems (e.g., phosphate, acetate) to isolate pH effects .
- Isotope Labeling : Track hydrolytic pathways using ¹⁸O-labeled water and analyze products via LC-MS.
- Statistical Analysis : Apply multivariate regression to resolve contributions of temperature, solvent polarity, and catalysis .
Methodological Guidance
Q. How to optimize reaction yields in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to adjust parameters dynamically .
Q. What are the best practices for ensuring reproducibility in biological assays?
- Standardized Protocols : Pre-treat cell lines with identical passage numbers and culture conditions.
- Positive/Negative Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) and vehicle-only samples.
- Data Normalization : Express results as % inhibition relative to controls to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
